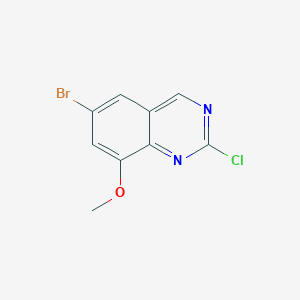

6-Bromo-2-chloro-8-methoxyquinazoline

説明

Overview of Quinazoline (B50416) Scaffold in Medicinal Chemistry

The quinazoline nucleus is a fundamental building block in the synthesis of a multitude of compounds with significant medicinal properties. nih.govmdpi.com Its structural features, including the presence of nitrogen atoms and an aromatic system, allow for interactions with various biological targets.

The history of quinazoline chemistry dates back to the 19th century. The first synthesis of a quinazoline derivative was reported in 1869 by Griess. rsc.org However, the parent compound, quinazoline, was first synthesized by August Bischler and Lang in 1895 through the decarboxylation of a 2-carboxy derivative. scispace.commdpi.com The name "quinazoline" was proposed in 1887 by Widdige. scielo.br Early methods, such as the one devised by Siegmund Gabriel in 1903, involved the cyclization of o-nitrobenzylamine derivatives. mdpi.com These foundational discoveries paved the way for extensive exploration of quinazoline chemistry.

The quinazoline scaffold is not merely a synthetic curiosity; it is also found in over 200 naturally occurring alkaloids isolated from plants, microorganisms, and animals. scispace.commdpi.com One of the earliest known quinazoline alkaloids is Vasicine (peganine), which was isolated from the plant Adhatoda vasica. scispace.com These natural products have provided inspiration for the design and synthesis of numerous pharmaceutical agents. Several quinazoline-based drugs are now in clinical use, highlighting the therapeutic importance of this structural motif. nih.gov

Quinazoline derivatives have been shown to possess a remarkable array of biological activities, making them a focal point of research in medicinal chemistry. scispace.commdpi.comstackexchange.com The versatility of the quinazoline scaffold allows for the fine-tuning of its pharmacological profile through the introduction of various substituents at different positions of the ring system. nih.govmdpi.com

One of the most significant therapeutic applications of quinazoline derivatives is in the field of oncology. mdpi.comnih.govsemanticscholar.org Many quinazoline-based compounds have demonstrated potent anticancer activity by targeting key signaling pathways involved in cancer cell proliferation and survival. nih.govnih.gov A notable mechanism of action is the inhibition of tyrosine kinases, such as the epidermal growth factor receptor (EGFR). nih.govresearchgate.net Several FDA-approved anticancer drugs, including gefitinib (B1684475), erlotinib, and lapatinib, feature a 4-anilinoquinazoline (B1210976) core structure. mdpi.comnih.gov

| Compound Class | Mechanism of Action | Examples |

|---|---|---|

| 4-Anilinoquinazolines | EGFR Tyrosine Kinase Inhibition | Gefitinib, Erlotinib, Lapatinib |

| 2,4-Disubstituted Quinazolines | Tubulin Polymerization Inhibition | Various synthetic derivatives |

| Quinazolinone Derivatives | Induction of Apoptosis | Numerous research compounds |

Quinazoline derivatives have also been extensively investigated for their antimicrobial properties. scispace.commdpi.comresearchgate.net They have shown activity against a wide range of pathogens, including bacteria, fungi, and viruses. openmedicinalchemistryjournal.comnih.gov The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial processes. For instance, some quinazoline derivatives have been found to inhibit bacterial cell wall synthesis or disrupt fungal cell membranes. researchgate.net The presence of specific substituents, such as halogens at the 6- and 8-positions, has been shown to enhance antimicrobial activity. researchgate.netnih.gov

| Activity | Target Organisms | Examples of Active Derivatives |

|---|---|---|

| Antibacterial | Gram-positive and Gram-negative bacteria | Halogenated quinazolinones |

| Antifungal | Various fungal strains | Substituted pyrrolo-quinazolines |

| Antiviral | HIV, Cytomegalovirus | Quinazoline artemisinin (B1665778) hybrids |

The anti-inflammatory potential of quinazoline derivatives has also been well-documented. scispace.comnih.gov These compounds can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX). nih.gov The anti-inflammatory effects of certain quinazoline derivatives have been found to be comparable to those of established non-steroidal anti-inflammatory drugs (NSAIDs). The development of quinazoline-based anti-inflammatory agents with improved efficacy and reduced side effects remains an active area of research. nih.gov

| Compound Type | Proposed Mechanism | Observed Effects |

|---|---|---|

| Substituted Quinazolinones | COX Inhibition | Reduction in edema |

| 2,3-Disubstituted Quinazolin-4(3H)-ones | Modulation of inflammatory mediators | Potent anti-inflammatory response |

| 4-Amino Quinazoline Derivatives | Inhibition of inflammatory signaling | Analgesic and anti-inflammatory properties |

Broad Spectrum of Biological Activities of Quinazoline Derivatives

Antihypertensive Activity

Quinazoline derivatives are well-established for their effectiveness in managing hypertension. sigmaaldrich.comnih.gov A prominent class of these compounds functions by blocking α1-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and a subsequent reduction in blood pressure. nih.gov The prototypical example is Prazosin (B1663645), a quinazoline-based drug that has been a benchmark in hypertension therapy. nih.gov

Research has focused on synthesizing novel series of substituted quinazolin-4(3H)-ones and 2-piperidino-4-amino-6,7-dimethoxyquinazolines to explore their antihypertensive potential. nih.govpharmrxiv.de In preclinical studies using normotensive and spontaneously hypertensive rats, several new derivatives have demonstrated potent hypotensive effects, with some appearing more efficacious than Prazosin at higher doses. nih.govpharmrxiv.de The nature of the substituents on the quinazoline core profoundly influences both the potency and the duration of the antihypertensive action. pharmrxiv.de

Table 1: Antihypertensive Activity of Selected Quinazoline Derivatives

| Compound Class | Mechanism of Action (Example) | Key Findings | Reference(s) |

|---|---|---|---|

| Substituted quinazolin-4(3H)-ones | α1 blocking action | Seven out of eighteen synthesized compounds showed significant hypotensive effect and produced bradycardia; activity was better than the reference drug Prazosin. | nih.gov |

| Substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines | α1 blocking action (similar to Prazosin) | Two compounds were more efficacious antihypertensive agents than prazosin at higher doses (10-100 μmol/kg) in spontaneously hypertensive rats. | pharmrxiv.de |

Antidiabetic Activity

The quinazoline scaffold is a key feature in the design of novel agents for the treatment of diabetes mellitus. acs.org These derivatives have been investigated for various mechanisms of action, including the inhibition of enzymes like α-glucosidase and agonism of receptors such as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). acs.org

One study focused on 2,3-dihydroquinazolin-4(1H)-ones, which were evaluated for their α-glucosidase inhibitory activity. acs.org Another approach involved creating hybrid molecules combining the quinazoline-4(3H)-one structure with sulfonylurea to act as dual PPARγ and sulfonylurea receptor (SUR) agonists. google.com In preclinical models using diabetic rats, certain quinazoline-sulfonylurea hybrids induced a significant reduction in blood glucose levels. google.com Furthermore, a series of 2, 3, and 6 substituted quinazolin-4(3H)-ones were synthesized and evaluated for their ability to inhibit the non-enzymatic glycosylation of hemoglobin, a key process in diabetic complications. nih.gov One compound, 3m , showed an IC50 value of 35.91±0.82 μg/mL, comparable to the standard alpha-tocopherol. nih.gov

Table 2: Antidiabetic Activity of Selected Quinazoline Derivatives

| Compound Class | Target/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| Quinazoline-4(3H)-one sulfonylurea hybrids | PPARγ and SUR agonism | Compounds demonstrated potent activities in STZ-induced hyperglycemic rats, with significant reductions in blood glucose. | acs.orggoogle.com |

| 2, 3, 6 substituted quinazolin-4(3H)-ones | Non-enzymatic glycosylation of hemoglobin | Compound 3m showed good inhibition with an IC50 value of 35.91±0.82 μg/mL. | nih.gov |

Antimalarial Activity

Malaria remains a significant global health issue, and the emergence of drug-resistant Plasmodium strains necessitates the discovery of new therapeutic agents. Quinazoline derivatives have been identified as a promising scaffold for novel antimalarials. nih.gov Some research has been inspired by the structure of febrifugine, a natural alkaloid isolated from the plant Dichroa febrifuga, which contains a 4-quinazolinone moiety and is known for its potent antimalarial properties. nih.gov

Synthetic 2,3-substituted quinazolin-4(3H)-one derivatives have been designed and tested in vivo against Plasmodium berghei in mice. nih.gov These studies have shown that the 4-quinazolinone moiety, along with specific substitutions at the N3 position, is crucial for activity. nih.gov In other research, pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have demonstrated extremely high potency, with some compounds showing 100% cure rates in rodent models at doses as low as <0.1 mg/kg to 2.5 mg/kg. ekb.egnih.gov A recent high-throughput screen identified quinazolinone-2-carboxamide derivatives as a novel antimalarial scaffold, with optimized compounds showing potent activity against laboratory-resistant strains of malaria. mdpi.com

Table 3: Antimalarial Activity of Selected Quinazoline Derivatives

| Compound Class | Model/Strain | Key Findings | Reference(s) |

|---|---|---|---|

| 2,3-substituted quinazolin-4(3H)-ones | Plasmodium berghei (in vivo) | Compound 5a produced 100% cures at a dose of 50 mg/kg. | nih.gov |

| Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives | Plasmodium berghei (in vivo) | Acetamide derivative 3a cured 100% of mice at doses from 0.625 to 220 mg/kg. | ekb.egnih.gov |

| 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl) quinazolin-4-amine | Plasmodium berghei (in vivo) | Demonstrated potent activity with a 92.1% suppression rate (as hydrochloride salt). | vu.nl |

Anticonvulsant Activity

The quinazoline core is historically significant in the development of central nervous system (CNS) active agents, particularly anticonvulsants. acs.org Methaqualone, a quinazolinone derivative, was previously used as a sedative-hypnotic and possesses anticonvulsant properties, believed to act as a positive allosteric modulator of the GABAA receptor. evitachem.comscirea.org

Modern research continues to explore this scaffold for new antiepileptic drugs with improved safety profiles. acs.org Studies have shown that substitutions on the quinazoline ring are critical for activity. For instance, a halogen or an electron-rich group at the 6- or 8-position can enhance antiepileptic effects. acs.org Newly synthesized quinazolin-4(3H)-one derivatives have been evaluated in various seizure models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. mdpi.com Some novel compounds have shown 100% protection against scPTZ-induced seizures and were found to be more potent than the established drug ethosuximide. mdpi.com In silico studies suggest that these compounds may exert their effects by binding to an allosteric site on the GABAA receptor. evitachem.com

Table 4: Anticonvulsant Activity of Selected Quinazoline Derivatives

| Compound Class | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| Substituted 4(3H)-quinazolines | scPTZ-induced seizures | Compounds 8 and 13 provided 100% protection and were over 4 times more potent than ethosuximide. | mdpi.com |

| Substituted quinazolinone semicarbazones | Maximal Electro Shock (MES) | Almost all synthesized analogues showed potent anticonvulsive activity, with some being equipotent to phenytoin. |

Antioxidant Activity

Oxidative stress is implicated in a wide range of diseases, and compounds with the ability to scavenge free radicals are of significant therapeutic interest. Various quinazoline and quinazolinone derivatives have been synthesized and evaluated for their antioxidant properties. The antioxidant capacity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging.

Structure-activity relationship studies have revealed that the antioxidant potential is highly dependent on the substitution pattern. For 2-phenylquinazolin-4(3H)-ones, the presence of at least one hydroxyl group, often in combination with a methoxy (B1213986) group or a second hydroxyl group on the phenyl ring, is required for activity. Dihydroxy-substituted quinazolinones, in particular, have shown potent radical scavenging activity, with some compounds exhibiting EC50 values in the low micromolar range. Certain derivatives have also demonstrated excellent scavenging capacity against nitric oxide (NO) radicals, with some being more effective than the standard antioxidant ascorbic acid.

Table 5: Antioxidant Activity of Selected Quinazolinone Derivatives

| Compound Class | Assay | Key Findings | Reference(s) |

|---|---|---|---|

| 2-(dihydroxy-phenyl)quinazolin-4(3H)-ones | DPPH, ABTS, CUPRAC | Compounds 21e , 21g , and 21h showed the most potent radical scavenging activity with EC50 values of 7.5, 7.4, and 7.2 μM, respectively, in the DPPH assay. | |

| Quinazolinone–vanillin derivatives | DPPH, Nitric Oxide (NO) | Compounds 5 and 6 were more effective antioxidants than common vanillin. |

Enzyme Inhibition (e.g., Kinases like PDK1, EGFR, CLK, p97 ATPase)

The quinazoline scaffold is a premier framework for the design of enzyme inhibitors, particularly protein kinase inhibitors, which are crucial in cancer therapy.

PDK1: 3-Phosphoinositide-dependent protein kinase-1 (PDK1) is a key regulator of cell growth and survival, making it a therapeutic target in cancer. mdpi.com A series of quinazolin-12-one derivatives were recently designed and evaluated using in silico methods, showing a high binding affinity for PDK1, superior to the native ligand. mdpi.com

EGFR: The epidermal growth factor receptor (EGFR) is a well-established target, and 4-anilinoquinazoline derivatives are central to this field. This has led to the development of several FDA-approved drugs for non-small cell lung cancer and other cancers, including the first-generation inhibitors Gefitinib and Erlotinib, and the second-generation inhibitor Afatinib.

CLK: Cdc2-like kinase 1 (CLK1) is involved in regulating pre-mRNA splicing, a process dysregulated in cancer and neurodegenerative diseases. Pyrido[3,4-g]quinazoline derivatives have been synthesized and found to be potent and selective inhibitors of CLK1, with some compounds showing low nanomolar affinity.

p97 ATPase: The AAA ATPase p97 is involved in protein degradation and quality control pathways, making it an attractive cancer target. The quinazoline derivative N2,N4-Dibenzylquinazoline-2,4-diamine (DBeQ) was identified as a selective, reversible, and ATP-competitive inhibitor of p97. pharmrxiv.denih.gov Subsequent optimization has led to analogs with improved potency and better pharmaceutical properties. pharmrxiv.de

Table 6: Quinazoline Derivatives as Enzyme Inhibitors

| Target Enzyme | Compound Class/Example | Key Findings | Reference(s) |

|---|---|---|---|

| PDK1 | Quinazolin-12-one derivatives | In silico docking scores (-9.99 to -10.44) indicated greater binding affinity than the native ligand (-9.49). | mdpi.com |

| EGFR | 4-Anilinoquinazolines (Gefitinib, Erlotinib) | FDA-approved drugs for cancer therapy that inhibit EGFR tyrosine kinase. | |

| CLK1 | Pyrido[3,4-g]quinazoline derivatives | Several compounds showed selective inhibition of CLK1 with low nanomolar affinity. |

Receptor Antagonism (e.g., A2A Adenosine (B11128) Receptor, Histamine (B1213489) H4 Receptor)

Beyond enzyme inhibition, quinazoline derivatives have been successfully developed as antagonists for G protein-coupled receptors (GPCRs), targeting conditions from neurodegenerative diseases to inflammation.

A2A Adenosine Receptor: The A2A adenosine receptor (A2AR) is a therapeutic target for Parkinson's disease and cancer. The 2-aminoquinazoline (B112073) heterocycle has emerged as a promising scaffold for designing new A2AR antagonists. A key example is 6-bromo-4-(furan-2-yl)quinazolin-2-amine , which showed high affinity for the human A2AR with a Ki value of 20 nM. The 6-bromo substitution is a critical feature of this potent hit compound, and further optimization has focused on enhancing antagonist activity and solubility.

Histamine H4 Receptor: The histamine H4 receptor (H4R) is involved in inflammatory and allergic responses. A scaffold hopping approach led to the identification of quinazoline-containing compounds as potent H4R inverse agonists. vu.nl Notably, derivatives with a 6-chloro substitution, such as 6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine (VUF10499) and 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine (VUF10497) , displayed high potency with pKi values of 8.12 and 7.57, respectively. vu.nl Further optimization led to sulfonamide-substituted quinazolines with excellent H4R affinity and in vivo anti-inflammatory activity. googleapis.com

Table 7: Quinazoline Derivatives as Receptor Antagonists

| Target Receptor | Compound Example | Activity/Potency | Key Findings |

|---|---|---|---|

| A2A Adenosine Receptor | 6-bromo-4-(furan-2-yl)quinazolin-2-amine | Ki = 20 nM (human A2AR) | A potent hit compound identified as a new scaffold for A2AR antagonists. |

| Histamine H4 Receptor | 6-chloro-N-(furan-3-ylmethyl)2-(4-methylpiperazin-1-yl)quinazolin-4-amine (VUF10499) | pKi = 8.12 (human H4R) | A potent H4R inverse agonist with dual affinity for the H1 receptor. |

Focus on 6-Bromo-2-chloro-8-methoxyquinazoline within the Quinazoline Class

Within the extensive family of quinazolines, this compound (CAS No. 953039-14-0) is a specifically substituted derivative. chemicalbook.com Its structure is characterized by three key functional groups attached to the basic quinazoline framework: a bromine atom at position 6, a chlorine atom at position 2, and a methoxy group at position 8.

Each of these substituents plays a critical role in defining the molecule's chemical properties and potential biological activity. The chlorine atom at the C2 position is a particularly important feature, as it acts as a reactive leaving group, making the compound a valuable intermediate for the synthesis of more complex molecules through nucleophilic substitution reactions. The bromo and methoxy groups on the benzene (B151609) portion of the scaffold influence the molecule's electronics, lipophilicity, and potential for specific interactions with biological macromolecules. The 6-bromo substitution, in particular, is a feature found in several quinazoline derivatives investigated for their cytotoxic and kinase-inhibiting activities. chemicalbook.com

While extensive published research focusing solely on this compound is limited, its structural features place it as a compound of significant interest for chemical synthesis and drug discovery programs.

Chemical and Physical Properties

The precise experimental data for this compound is not widely available in published literature. However, its fundamental properties can be tabulated, and others can be inferred from closely related structures like 6-Bromo-2-chloroquinazoline.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 953039-14-0 |

| Molecular Formula | C₉H₆BrClN₂O |

| Molecular Weight | 273.52 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Not specified; for comparison, 6-Bromo-2-chloroquinazoline has a reported melting point. |

| Solubility | Expected to be soluble in common organic solvents. |

Detailed Research Findings

Synthesis and Reactivity

A plausible synthetic route for this compound would likely begin with a substituted anthranilic acid, specifically 2-amino-5-bromo-3-methoxybenzoic acid. The general synthesis of quinazolines often involves the cyclization of such precursors. This key intermediate could be prepared from commercially available starting materials.

The synthesis of the quinazoline core can be achieved through several established methods. One common approach involves a condensation reaction with a one-carbon source, such as formamide (B127407) or a derivative, to form the pyrimidine (B1678525) ring. The resulting quinazolinone would then undergo a chlorination step, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to install the reactive chloro group at the C2 position.

The primary site of reactivity for this compound is the C2 position. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups (e.g., amines, alcohols, thiols) to create a library of novel 2-substituted quinazoline derivatives for further investigation.

Potential Pharmacological Applications

The structural motifs present in this compound suggest its potential as a scaffold or intermediate in the development of therapeutic agents, particularly in oncology. The quinazoline core is a well-known "kinase hinge-binding" motif. Many kinase inhibitors, such as Gefitinib and Lapatinib, utilize this scaffold to anchor within the ATP-binding site of protein kinases. chemicalbook.com

Furthermore, studies on other 6-bromo-quinazoline derivatives have shown potent antiproliferative activity against various cancer cell lines. chemicalbook.com These compounds often target key signaling pathways involved in cell growth and survival, such as the EGFR pathway. Molecular docking and simulation studies on related 6-bromo-quinazolinones have indicated that they can form stable and desirable interactions with the active site of EGFR. chemicalbook.com Therefore, this compound serves as a highly valuable starting material for synthesizing novel compounds that could be evaluated as potential kinase inhibitors or cytotoxic agents.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-bromo-2-chloro-8-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c1-14-7-3-6(10)2-5-4-12-9(11)13-8(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDRLOKFLWCFAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CN=C(N=C12)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674301 | |

| Record name | 6-Bromo-2-chloro-8-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953039-14-0 | |

| Record name | 6-Bromo-2-chloro-8-methoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953039-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-chloro-8-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Bromo 2 Chloro 8 Methoxyquinazoline and Its Analogues

De Novo Synthesis of the Quinazoline (B50416) Core with Specific Substituents

The de novo synthesis of the quinazoline core is a foundational approach that builds the heterocyclic system from acyclic or simpler cyclic precursors. This method offers the flexibility to introduce desired substituents at specific positions on the benzene (B151609) and pyrimidine (B1678525) rings from the outset.

Multi-step Synthetic Sequences

The construction of a polysubstituted quinazoline like 6-Bromo-2-chloro-8-methoxyquinazoline typically involves a multi-step reaction sequence. These sequences are designed to progressively build the molecular complexity, ensuring high regioselectivity for the placement of each substituent. General strategies often begin with a suitably substituted aniline (B41778) or anthranilic acid derivative, which already contains the precursors for the desired substitution pattern on the benzo portion of the quinazoline ring.

The selection of appropriate starting materials is paramount for the successful synthesis of the target molecule. A logical precursor for the formation of the 6-bromo-8-methoxy substituted pattern is a derivative of 2-aminobenzoic acid (anthranilic acid) or 2-aminobenzonitrile.

A plausible and commonly employed starting material for this synthesis would be 2-amino-5-bromo-3-methoxybenzoic acid or its corresponding nitrile. The synthesis of such precursors can itself be a multi-step process, often starting from simpler, commercially available materials like isovanillin (B20041) or substituted anilines. mdpi.com

Key reagents involved in the subsequent cyclization and functionalization steps include:

One-carbon sources: Reagents like formamide (B127407), triethyl orthoformate, or cyanogen (B1215507) bromide are used to introduce the C2 carbon of the quinazoline ring.

Cyclization agents: Acetic anhydride (B1165640) is often used to form an intermediate benzoxazinone (B8607429) from an N-acylanthranilic acid. jocpr.com

Aminating agents: Ammonia or hydrazine (B178648) can be used to convert the benzoxazinone intermediate into the corresponding quinazolinone. mdpi.commediresonline.org

Chlorinating agents: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard reagents for converting a hydroxyl or oxo group at the C2 or C4 position into a chloro group. mdpi.comatlantis-press.com

Bases and Catalysts: Various bases like potassium carbonate (K₂CO₃) and catalysts, often palladium-based for cross-coupling reactions, are employed to facilitate specific transformations. nih.govnih.gov

Table 1: Key Starting Materials and Reagents

| Role | Compound/Reagent | Typical Use |

| Precursor | 2-Amino-5-bromo-3-methoxybenzoic acid | Provides the A-ring with correct substituents. |

| Precursor | 2-Amino-5-bromo-3-methoxybenzonitrile | Alternative precursor for quinazoline synthesis. |

| C1 Source | Formamide, Triethyl Orthoformate | Introduction of C2 and N3 of the quinazoline ring. |

| Intermediate Former | Acetic Anhydride | Cyclization of N-acylanthranilic acid to a benzoxazinone. jocpr.com |

| Ring Closure | Ammonia, Hydrazine Hydrate | Conversion of benzoxazinone to quinazolinone. mdpi.com |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃), Thionyl Chloride (SOCl₂) | Conversion of a C2-OH/oxo group to a C2-Cl group. mdpi.comatlantis-press.com |

The multi-step synthesis proceeds through several stable, isolable intermediates. The characterization of these intermediates is crucial for verifying the success of each synthetic step.

N-(2-carboxy-4-bromo-6-methoxyphenyl)formamide: This intermediate is formed by the formylation of the starting 2-amino-5-bromo-3-methoxybenzoic acid.

6-Bromo-8-methoxy-3,1-benzoxazin-4-one: An alternative pathway involves the acylation of the anthranilic acid followed by cyclization, often using acetic anhydride, to form a benzoxazinone. jocpr.com This is a common and highly useful intermediate for accessing quinazolinones.

6-Bromo-8-methoxyquinazolin-2-ol / 6-Bromo-8-methoxyquinazoline-2,4(1H,3H)-dione: Depending on the specific synthetic route and reagents used, cyclization leads to the formation of the quinazoline core. When starting with a 2-aminobenzoic acid derivative and a one-carbon source that also provides N3, a quinazolin-4-one is typically formed. To obtain the 2-chloro derivative, the key intermediate required is the corresponding 2-oxo (or its tautomer, 2-hydroxy) quinazoline. This intermediate is named as 6-Bromo-8-methoxyquinazolin-2(1H)-one or its tautomer 6-Bromo-8-methoxyquinazolin-2-ol .

The conditions for each reaction step must be carefully controlled to maximize yield and minimize side products.

Cyclization: The formation of the quinazolinone ring from the N-acylated anthranilic acid or its corresponding amide is often achieved by heating. For instance, ring closure of an intermediate amide upon treatment with aqueous NaOH under reflux can provide the quinazolinone. nih.gov Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions, often leading to cleaner products and higher yields in shorter time frames. mdpi.comfrontiersin.org

Chlorination: The conversion of the quinazolinone/ol to the chloroquinazoline is a critical step. This is typically an oxidative aromatization process. Refluxing the quinazolinone intermediate in an excess of a chlorinating agent like phosphorus oxychloride (POCl₃), sometimes with a catalytic amount of dimethylformamide (DMF), is a standard procedure. atlantis-press.com Alternatively, thionyl chloride (SOCl₂) in the presence of DMF has been reported to give high yields and purity for analogous transformations. mdpi.com Optimization involves controlling the temperature (typically reflux) and reaction time to ensure complete conversion without degradation of the product.

Specific Preparation Methods for this compound

The final step in many synthetic sequences to obtain the target compound is the introduction of the chloro group at the C2 position.

The direct precursor to the final product is 6-Bromo-8-methoxyquinazolin-2-ol, which exists in tautomeric equilibrium with the more stable 6-Bromo-8-methoxyquinazolin-2(1H)-one . The conversion of this C2-oxo functionality to a C2-chloro group is a well-established transformation in heterocyclic chemistry.

The reaction is typically achieved by treating the quinazolinone with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most commonly cited reagent for this type of transformation. mdpi.com The reaction involves heating the quinazolinone in neat POCl₃, often at reflux temperature. The addition of a catalytic quantity of DMF can accelerate the reaction. A similar protocol using thionyl chloride (SOCl₂) and DMF has also proven effective for the chlorination of related quinazolinone systems. mdpi.comresearchgate.net

The general reaction scheme is as follows:

6-Bromo-8-methoxyquinazolin-2(1H)-one + POCl₃ → this compound

After the reaction is complete, the excess POCl₃ is carefully removed, typically by distillation under reduced pressure. The residue is then quenched by slowly adding it to ice water, leading to the precipitation of the crude product. Subsequent purification by filtration, washing, and recrystallization from a suitable solvent like ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture yields the pure this compound.

Table 2: Reaction Data for Analogous Chlorination Reactions

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| 6-Bromoquinolin-4-ol | POCl₃, DMF (cat.) | Reflux, 110°C, 3h | 6-Bromo-4-chloroquinoline | 81% | atlantis-press.com |

| 2-Aryl-6,8-dibromoquinazolin-4(3H)-one | SOCl₂, DMF | Reflux, 2h | 2-Aryl-6,8-dibromo-4-chloroquinazoline | High | mdpi.com |

This data from analogous systems strongly supports the feasibility and common conditions for the chlorination of the 6-Bromo-8-methoxyquinazolin-2-ol intermediate to furnish the desired product.

Functionalization and Derivatization Strategies of the Quinazoline Scaffold

The chemical reactivity of the quinazoline ring system allows for a variety of functionalization and derivatization strategies. These modifications are crucial for tuning the physicochemical properties and biological activities of quinazoline-based molecules.

Nucleophilic substitution is a primary method for modifying the quinazoline scaffold, particularly at positions 2 and 4, which are activated by the ring nitrogen atoms. In 2,4-dichloroquinazoline, the chlorine atom at the C4-position is generally more reactive towards nucleophiles under mild conditions. stackexchange.commdpi.com The substitution at the C2-position often requires harsher conditions, such as higher temperatures. stackexchange.comnih.gov This differential reactivity allows for regioselective substitution. For a molecule like this compound, the chlorine at the 2-position is susceptible to displacement by various nucleophiles.

Common nucleophiles used in these reactions include amines, thiols, and alkoxides. For instance, the reaction of 2-chloroquinazolines with amines is a widely used method to introduce amino groups, which are often crucial for biological activity. researchgate.netmdpi.com The reaction of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide (B1231860) results in the substitution of the chloro group with a methoxy (B1213986) group, demonstrating the feasibility of nucleophilic substitution with alkoxides. google.com

| Reactant | Nucleophile | Product | Conditions |

| 2,4-dichloroquinazoline | Hydrazine hydrate | 2-chloro-4-hydrazinylquinazoline | Ethanol, 0-5 °C |

| 2-chloroquinazoline (B1345744) derivative | Hydrazine hydrate | 2-hydrazinylquinazoline derivative | Isopropanol, reflux |

| 3-benzyl-6-bromo-2-chloroquinoline | Sodium methoxide | 3-benzyl-6-bromo-2-methoxyquinoline | Anhydrous methanol, reflux |

This table illustrates various nucleophilic substitution reactions on chloro-substituted quinazoline and quinoline (B57606) rings.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used in the synthesis of complex quinazoline derivatives.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organohalide. illinois.edulibretexts.org In the context of this compound, the bromine atom at the 6-position is an ideal handle for Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position. nih.govbeilstein-journals.org The reaction is typically catalyzed by a palladium complex and requires a base. youtube.com

The Sonogashira coupling reaction is another palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction would allow for the introduction of an alkynyl group at the 6-position of this compound. This is a valuable method for extending the carbon framework of the molecule. snu.edu.inresearchgate.net

| Reaction Type | Reactants | Catalyst System | Product Feature |

| Suzuki-Miyaura | Organoboron and Organohalide | Palladium catalyst and a base | C-C bond formation, introduction of aryl/alkyl groups |

| Sonogashira | Terminal alkyne and Aryl/vinyl halide | Palladium catalyst, copper(I) cocatalyst, and a base | C-C bond formation, introduction of alkynyl groups |

This table summarizes key aspects of Suzuki-Miyaura and Sonogashira cross-coupling reactions relevant to the functionalization of haloquinazolines.

Oxidation and reduction reactions can be used to modify the quinazoline ring system. Oxidation of a quinazoline can lead to the formation of quinazolinones or N-oxides. nih.gov For example, oxidation of quinazoline with hydrogen peroxide in an acidic medium can yield 3,4-dihydro-4-oxoquinazoline. nih.gov The formation of quinazoline 3-oxides is a valuable transformation as these can serve as intermediates for synthesizing other heterocyclic systems. nih.gov

Reduction of the quinazoline ring can also be achieved. Catalytic hydrogenation of quinazoline can yield 3,4-dihydroquinazoline. nih.gov These reactions alter the electronic properties and geometry of the quinazoline core, which can have a significant impact on biological activity.

The regioselectivity of substituent introduction is a critical aspect of quinazoline chemistry. As mentioned, in nucleophilic aromatic substitution on 2,4-dichloroquinazolines, the 4-position is typically more reactive. mdpi.comnih.gov This inherent reactivity allows for the selective functionalization of one position over the other.

In electrophilic substitution reactions, the benzene portion of the quinazoline ring is more susceptible to attack than the pyrimidine ring. wikipedia.org The position of substitution on the benzene ring is directed by the existing substituents. For instance, the methoxy group at position 8 in this compound is an electron-donating group and would direct electrophilic attack to the ortho and para positions, although steric hindrance may play a role.

Recent studies have explored methods for achieving regioselective modification at the C2 position, which can be challenging. nih.gov One approach involves using a 2-chloroquinazoline where the C4 position is blocked, thereby directing substitution to the C2 position. nih.gov

The introduction of halogen atoms, such as bromine and chlorine, at various positions of the quinazoline ring is a common strategy to enhance biological activity. Halogens can influence the lipophilicity, electronic properties, and metabolic stability of a molecule. The presence of a bromine atom at position 6 and a chlorine atom at position 2 in the target compound is a deliberate design feature.

The synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, for example, starts from 5-bromoanthranilic acid, incorporating the bromine at an early stage. nih.govnih.govresearchgate.net Similarly, the introduction of substituents at position 8 has been explored in the synthesis of various quinazoline derivatives. nih.govresearchgate.net The specific combination and positioning of these halide substituents are often critical for achieving the desired pharmacological profile.

Advanced Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry is increasingly focused on developing more efficient and environmentally friendly methods. In the context of quinazoline synthesis, several advanced approaches and green chemistry principles have been applied. magnusconferences.comnih.gov

Green chemistry approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. tandfonline.comresearchgate.net This includes the use of alternative reaction media like water or deep eutectic solvents, and energy sources such as microwaves or ultrasound. tandfonline.com One-pot, multi-component reactions are also a hallmark of green chemistry, as they can significantly reduce the number of synthetic steps and purification procedures. rsc.org

Transition-metal-free synthetic routes are also being explored to avoid the use of potentially toxic and expensive heavy metals. nih.gov These advanced methodologies are not only beneficial for the environment but can also lead to more efficient and cost-effective syntheses of complex molecules like this compound and its analogues.

Transition Metal-Catalyzed Synthesis

Transition metal catalysis has become an indispensable tool for the synthesis of quinazolines and their analogues. mdpi.commdpi.com These methods offer high efficiency and selectivity in forming the quinazoline core. mdpi.com Catalysts based on metals such as palladium, copper, iron, and manganese have been successfully employed in various synthetic transformations. mdpi.comfrontiersin.orgnih.gov

For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used to functionalize the quinazoline skeleton. mdpi.com These reactions allow for the introduction of a wide range of substituents, enabling the creation of diverse chemical libraries for drug discovery. researchgate.net Copper-catalyzed reactions have also been utilized for the synthesis of quinazolin-4(3H)-imines from ortho-cyanoanilines and diaryliodonium salts. mdpi.com This method demonstrates good functional group tolerance, accommodating various substituents on the aryl ring. mdpi.com

Iron-catalyzed synthesis of quinazolines from 2-aminobenzylamines and amines under aerobic conditions has been reported, showcasing a more cost-effective and environmentally friendly approach. mdpi.com Furthermore, manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-amino-benzylalcohol with primary amides provides an efficient route to 2-substituted quinazolines. mdpi.com

A variety of transition metals have been explored for their catalytic activity in quinazoline synthesis, as detailed in the table below.

Table 1: Examples of Transition Metal Catalysts in Quinazoline Synthesis

| Catalyst | Reactants | Product | Reference |

| Pd(PPh₃)₄ | Indole derivative and vinyl bromide | Indolylether | mdpi.com |

| Cu(OTf)₂ | ortho-Cyanoanilines and diaryliodonium salts | Quinazolin-4(3H)-imine | mdpi.com |

| FeBr₂ | 2-Aminobenzylamines and amines | Quinazolines | mdpi.com |

| Mn(I) complex | 2-Amino-benzylalcohol and primary amides | 2-Substituted quinazolines | mdpi.com |

| Cobalt Zeolite Imidazolate Framework (ZIF-67) | 2-Aminobenzophenone and benzyl (B1604629) amine | Quinazolines | frontiersin.orgnih.gov |

| TiO₂-[bip]-NH₂⁺ HSO₄⁻ | o-Aminobenzophenone, benzaldehyde, and ammonium (B1175870) acetate | Quinazolines | frontiersin.orgnih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govfrontiersin.orgmdpi.com This technology has been successfully applied to the synthesis of various quinazoline derivatives. frontiersin.orgasianpubs.org

The key advantages of microwave irradiation include rapid and uniform heating, which can enhance reaction rates and minimize the formation of side products. nih.govsemanticscholar.org For example, the synthesis of 6-ureido-4-anilinoquinazoline derivatives has been efficiently achieved using microwave irradiation, significantly reducing the reaction time. asianpubs.org Similarly, novel polyheterocyclic compounds, specifically 6-substituted quinazolino[4,3-b]quinazolin-8-ones, have been prepared rapidly under solvent-free microwave conditions. frontiersin.org This approach offers benefits such as cleaner reaction profiles and simple work-up procedures. frontiersin.org

The application of microwave-assisted synthesis extends to various types of reactions for constructing the quinazoline core, including cyclizations and multi-component reactions. frontiersin.orgmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Synthesis of 6-ureido-4-anilinoquinazolines | Several hours | Minutes | Significant | asianpubs.org |

| Synthesis of 6-substituted quinazolino[4,3-b]quinazolin-8-ones | Not specified | 2-6 minutes | High yields | frontiersin.org |

| Cyclization of 2-chloro-N-(2-cyanophenyl)acetamide | Prolonged | Not specified | Higher yields | frontiersin.org |

| Synthesis of 4-hydroxy-2-quinolinones | Not specified | 3 minutes | High yields | semanticscholar.org |

One-Pot Synthesis Strategies

One-pot synthesis strategies are highly desirable in modern organic synthesis as they reduce the number of purification steps, save time and resources, and minimize waste generation. Several one-pot methods have been developed for the synthesis of quinazoline derivatives.

For instance, a one-pot, three-component reaction involving an aldehyde, malononitrile, and thiophenol in the presence of a catalyst can be used to produce highly functionalized pyridines, which can be precursors to quinazoline analogues. mdpi.com Another example is the efficient one-pot synthesis of 10-Bromo-8-chloro-5,6-dihydro-benzo frontiersin.orgresearchgate.netcyclohepta[1,2-b]pyridin-11-one, an intermediate for other complex molecules. researchgate.net This process involves a selective reduction, followed by bromination and deamination in a single reaction vessel. researchgate.net

The development of one-pot procedures for quinazoline synthesis often involves the careful selection of catalysts and reaction conditions to ensure the compatibility of multiple reaction steps.

Environmentally Benign Synthetic Procedures

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. This includes the use of environmentally friendly solvents, catalysts, and reaction conditions.

In the context of quinazoline synthesis, several environmentally benign approaches have been reported. The use of heterogeneous catalysts, such as cobalt zeolite imidazolate frameworks (ZIF-67), offers advantages like easy separation and reusability. frontiersin.orgnih.gov Solvent-free reaction conditions, often coupled with microwave irradiation, represent another green synthetic strategy. frontiersin.org

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Biological Activity

The biological activity of quinazoline (B50416) derivatives is intricately linked to the nature and position of substituents on the core bicyclic ring system. For 6-Bromo-2-chloro-8-methoxyquinazoline, the interplay of the bromo, chloro, and methoxy (B1213986) groups at positions 6, 2, and 8, respectively, along with potential modifications at position 4, dictates its pharmacological profile.

Impact of Substituents at the Quinazoline Core (Positions 2, 4, 6, 8)

The quinazoline core offers several positions for substitution, with positions 2, 4, 6, and 8 being particularly significant for modulating biological activity. Research has consistently shown that modifications at these sites can profoundly influence the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

Substitutions at the 2-position are crucial for activity. The presence of a chlorine atom, as in this compound, provides a reactive site for the introduction of various nucleophiles, allowing for the synthesis of a diverse library of analogues. The nature of the substituent at this position can impact the molecule's interaction with the target protein. For instance, in a series of 6-bromo-quinazoline-4(3H)-one derivatives, modifications at the 2-position with different thio-linked aliphatic and aromatic moieties led to significant variations in cytotoxic activity. nih.govresearchgate.net

The 4-position of the quinazoline ring is another critical determinant of biological activity. In many kinase inhibitors, this position is occupied by a substituted aniline (B41778) moiety, which often forms key hydrogen bonding interactions within the ATP-binding pocket of the target kinase. The nature of the substituent on this aniline ring can further fine-tune the inhibitory activity.

Substitutions at the 6- and 8-positions on the benzene (B151609) ring of the quinazoline core also play a vital role. The presence of halogens, such as bromine at position 6, and electron-donating groups, like a methoxy group at position 8, can significantly influence the electronic properties of the entire molecule and its binding affinity to biological targets.

Role of the Chloro Group at Position 2

The chloro group at the 2-position of this compound serves as a versatile synthetic handle. Its reactivity allows for the facile introduction of a wide array of substituents through nucleophilic substitution reactions. This enables the exploration of a broad chemical space to optimize biological activity. The nature of the group that replaces the chlorine atom can dramatically alter the compound's properties, including its potency and selectivity as a kinase inhibitor. For example, replacing the 2-chloro group with various substituted thio-moieties has been a strategy to develop potent cytotoxic agents. nih.govresearchgate.net

Comparative SAR Analysis with Related Quinazoline Derivatives

To better understand the contribution of each substituent in this compound, it is insightful to compare its SAR with that of related quinazoline derivatives.

For instance, in a series of 6-bromo-2-(substituted thio)-3-phenylquinazolin-4(3H)-ones, the nature of the substituent at the 2-position was found to be a critical determinant of cytotoxic activity against MCF-7 and SW480 cancer cell lines. nih.govresearchgate.net Compounds with an aliphatic linker at the 2-thio position, particularly a butyl group (Compound 8a ), exhibited the most potent activity. nih.govresearchgate.net In contrast, aromatic linkers at this position were generally less tolerated. nih.gov

The following interactive table presents the cytotoxic activity (IC50) of a series of 6-bromo-2-thio-substituted quinazolin-4(3H)-one derivatives, highlighting the impact of the substituent at the 2-position.

Furthermore, within the series of compounds with aromatic linkers at the 2-position, the substitution pattern on the phenyl ring was also found to influence activity. Electron-donating groups on the phenyl ring, such as a methyl group, led to an improvement in antiproliferative activity compared to electron-withdrawing groups. nih.gov Specifically, a para-methyl substituent (Compound 8e ) was more potent than a meta-methyl substituent (Compound 8d ). nih.gov

Rational Drug Design Principles Applied to this compound Analogues

The principles of rational drug design can be effectively applied to optimize the biological activity of analogues derived from this compound. Molecular docking and computational studies are valuable tools in this process.

For example, in the design of novel 6-bromoquinazoline (B49647) derivatives as cytotoxic agents, molecular docking studies were performed to predict the binding modes of the compounds within the active site of the epidermal growth factor receptor (EGFR), a common target for quinazoline-based anticancer drugs. nih.govresearchgate.net These studies revealed that potent compounds could form key hydrogen bonds and other favorable interactions with important amino acid residues in the EGFR binding pocket. nih.gov

The design strategy often involves retaining the 6-bromoquinazoline core as a key pharmacophoric element while introducing diverse substituents at the 2- and 4-positions to enhance interactions with the target protein and improve pharmacokinetic properties. For instance, the introduction of a flexible aliphatic chain at the 2-position in some analogues was shown to allow for better accommodation within the enzyme's active site, leading to increased potency. nih.gov

Computational methods such as Density Functional Theory (DFT) can also be employed to understand the electronic properties and reactivity of the designed molecules. nih.govresearchgate.net Such studies can provide insights into the stability of different conformations and help in selecting the most promising candidates for synthesis and biological evaluation. nih.govresearchgate.net By combining SAR data with computational modeling, it is possible to rationally design novel this compound analogues with improved therapeutic potential.

Biological Activity and Pharmacological Investigations

In Vitro Biological Evaluation

Despite a thorough review of available data, no specific experimental results detailing the in vitro biological evaluation of 6-Bromo-2-chloro-8-methoxyquinazoline were found. The subsequent subsections elaborate on the absence of information within specific research domains.

Antiproliferative and Anticancer Studies

No published studies were identified that specifically investigated the antiproliferative or anticancer activities of this compound.

Cell Line Specificity (e.g., MCF-7, HepG2, A549, SW480, NCI-60 panel)

There is no available data from studies screening this compound against specific cancer cell lines such as the human breast adenocarcinoma cell line (MCF-7), human liver cancer cell line (HepG2), human lung carcinoma cell line (A549), human colon adenocarcinoma cell line (SW480), or the National Cancer Institute's 60 human tumor cell line panel (NCI-60).

Inhibition of Cell Growth and Apoptosis Induction

No research detailing the effects of this compound on the inhibition of cancer cell growth or the induction of apoptosis has been reported in the reviewed literature.

Antimicrobial Activity Assays (Antibacterial and Antifungal)

There were no studies found that reported on the antimicrobial, specifically antibacterial or antifungal, activity of this compound.

Enzyme Inhibition Assays (e.g., Kinases like PDK1, EGFR, CLK, p97 ATPase)

No data is available concerning the inhibitory activity of this compound against any enzymes. This includes a lack of information on its potential to inhibit kinases such as 3-phosphoinositide-dependent protein kinase 1 (PDK1), epidermal growth factor receptor (EGFR), CDC-like kinase (CLK), or the p97 ATPase.

Receptor Binding and Antagonism Assays (e.g., A2A Adenosine (B11128) Receptor, Histamine (B1213489) H4 Receptor)

No information has been published regarding the affinity of this compound for specific biological receptors. Consequently, there are no available results from receptor binding or antagonism assays, including for the A2A adenosine receptor or the histamine H4 receptor.

Mechanistic Studies of Biological Action

Investigations into the mechanisms through which 6-bromo-quinazoline derivatives exert their biological effects have identified specific molecular interactions and subsequent cellular responses.

Molecular Targets and Pathways

Research has shown that analogues of this compound can engage with key proteins involved in cell signaling and regulation. Notably, the Epidermal Growth Factor Receptor (EGFR) has been identified as a significant target. nih.gov Certain 6-bromo-quinazoline-4(3H)-one derivatives have been designed as potential EGFR inhibitors, a pathway critical in cancer cell proliferation. nih.gov This is consistent with the activity of several FDA-approved quinazoline-based anticancer drugs that also target EGFR. nih.gov

Another critical molecular target identified for a related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) , is Aurora A kinase . mdpi.comnih.gov This serine/threonine kinase plays a crucial role in the regulation of the cell cycle and mitotic spindle development. mdpi.com Dysfunction of Aurora kinases can lead to chromosomal instability and is linked to cancer. mdpi.com Compound 6e was developed as a selective inhibitor of Aurora A kinase, highlighting another important pathway through which bromo-quinazoline derivatives can exert anticancer effects. mdpi.comnih.gov

Binding Mode Analysis

Molecular docking and simulation studies have provided insights into the interactions between 6-bromo-quinazoline derivatives and their molecular targets. For a series of 6-bromo-quinazoline-4(3H)-one derivatives (compounds 8a and 8c), analysis of their binding to the EGFR active site revealed specific interactions. nih.govresearchgate.net

These compounds were found to establish hydrogen bonds and other important interactions with key amino acid residues within the EGFR binding pocket. nih.govresearchgate.net The binding energy for compound 8a was calculated at -6.7 kcal/mol, indicating a strong affinity for the receptor. nih.govresearchgate.net Further analysis of a potent derivative, compound 8a, within the mutated-EGFR active site showed that the quinazolinone ring interacted via π-interactions with critical residues Lys 745 and Met 790. nih.gov Additionally, the phenyl moiety formed a π-interaction with Asp 855, and the compound also interacted with the mutant gatekeeper residue Met 790 through a π-sulfur interaction. nih.gov These detailed binding patterns suggest that such compounds can effectively inhibit both wild-type and mutated forms of EGFR. nih.gov

| Compound | Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Compound 8a | EGFR | -6.7 | Lys 745, Met 790, Asp 855 |

| Compound 8c | EGFR | -5.3 | Not specified |

Cellular Effects (e.g., Cell Cycle Arrest, Apoptosis)

The interactions of 6-bromo-quinazoline analogues at the molecular level translate into significant effects on cellular processes, particularly those related to cell proliferation and survival.

Apoptosis: The compound 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) has demonstrated the ability to induce apoptosis in leukemia cell lines (L1210, HL-60, and U-937). isofts.kiev.uanih.gov Evidence for apoptosis was confirmed through DNA fragmentation, fluorescence microscopy, and caspase-3 assays, indicating that BMAQ is a promising anticancer agent due to its pro-apoptotic activity. isofts.kiev.uanih.gov

Similarly, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) was found to induce cellular apoptosis in the MCF-7 human breast cancer cell line. mdpi.com After 24 hours of co-culture, Compound 6e at its IC₅₀ concentration induced a higher rate of apoptosis (2.16%) compared to the positive control, doxorubicin (B1662922) (1.52%). mdpi.com

Cell Cycle Arrest: In addition to apoptosis, these compounds can halt the progression of the cell cycle. BMAQ was shown to induce G2/M phase cell cycle arrest in L1210 and HL-60 cells, and G0/G1 phase arrest in U-937 cells. isofts.kiev.ua Compound 6e was also found to arrest the cell cycle of MCF-7 cells, but at the G1 phase. mdpi.comnih.gov This demonstrates that different analogues can interfere with distinct phases of the cell cycle.

| Compound | Cell Line(s) | Cellular Effect | Details |

|---|---|---|---|

| 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) | L1210, HL-60, U-937 | Apoptosis | Confirmed by DNA fragmentation and caspase-3 activity. isofts.kiev.uanih.gov |

| L1210, HL-60, U-937 | Cell Cycle Arrest | G2/M arrest in L1210 & HL-60; G0/G1 arrest in U-937. isofts.kiev.ua | |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) | MCF-7 | Apoptosis | Induced 2.16% apoptosis after 24h. mdpi.com |

| Cell Cycle Arrest | Arrested cell cycle at the G1 phase. mdpi.comnih.gov |

In Vivo Pharmacological Evaluation (if applicable to analogues)

While many studies focus on in vitro activity, some analogues have been evaluated in preclinical animal models to determine their pharmacological effects in a whole-organism context.

Preclinical Models of Disease (e.g., Anti-inflammatory in rats)

The therapeutic potential of 6-bromo-quinazoline derivatives extends beyond anticancer activity. One analogue, 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one (Compound 2) , has been evaluated for its analgesic properties. scirea.orgscirea.org In an acetic acid-induced writhing model in mice, a standard method for screening analgesic drugs, this compound demonstrated significant activity. scirea.orgscirea.org

The study showed that Compound 2 exhibited a higher analgesic effect compared to the standard anti-inflammatory drug, indomethacin. scirea.orgscirea.org This suggests that the 6-bromo-quinazoline scaffold could be a valuable starting point for the development of new analgesic agents. scirea.org

| Compound | Dose (mg/kg) | Analgesic Activity (% Protection) | Preclinical Model |

|---|---|---|---|

| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | 20 | 69.49% | Acetic acid-induced writhing in mice |

| 40 | 83.18% |

Based on a comprehensive search of available scientific literature, detailed computational and molecular modeling studies focusing specifically on the compound This compound are not available. The research in this area has concentrated on structurally related 6-bromo-quinazoline derivatives, but not on the exact molecule specified.

Therefore, it is not possible to provide an article that adheres to the requested outline and content requirements for "this compound" without extrapolating data from different compounds, which would be scientifically inaccurate.

The available research on related 6-bromo-quinazoline-4(3H)-one derivatives includes detailed molecular docking, molecular dynamics, and DFT analyses against targets like the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.netnih.gov However, these findings are specific to those derivatives and cannot be attributed to this compound.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Analysis

Thermodynamic Stability of Compounds

The thermodynamic stability of a molecule is a critical factor in its potential as a drug candidate, as it influences its shelf-life, metabolism, and interaction with biological targets. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to assess the thermodynamic stability of quinazoline (B50416) derivatives.

In a study on 6-bromo quinazoline derivatives, the thermodynamic stability of two compounds, designated as 8a and 8c, was evaluated using DFT calculations at the B3LYP/6–31 + G(d, p) level. sdiarticle3.com The total energy (E), enthalpy (H), and Gibbs free energy (G) were calculated to compare their relative stabilities. sdiarticle3.com The results indicated that compound 8a was thermodynamically more stable than compound 8c. sdiarticle3.com A lower value for these thermodynamic parameters generally corresponds to a more stable molecular structure.

Another key indicator of kinetic stability is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sdiarticle3.com A larger HOMO-LUMO gap is associated with greater hardness and lower reactivity, implying higher kinetic stability. sdiarticle3.com The analysis revealed that compound 8a possessed a greater hardness value compared to compound 8c, further supporting its higher stability. sdiarticle3.com

Table 1: Calculated Thermodynamic Parameters for Quinazoline Derivatives

| Compound | Total Energy (E) | Enthalpy (H) | Gibbs Free Energy (G) | Hardness |

|---|---|---|---|---|

| 8a | Lower Value | Lower Value | Lower Value | Higher Value |

| 8c | Higher Value | Higher Value | Higher Value | Lower Value |

Note: This table illustrates the relative thermodynamic parameters indicating that compound 8a is more stable than 8c. Specific numerical values were not provided in the source. sdiarticle3.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is widely used in drug design to predict the activity of new molecules and to understand the structural features that are important for their biological effects. nih.gov

For quinazoline derivatives, QSAR models have been developed to predict their activity against various biological targets, including cancer cell lines. nih.govsdiarticle3.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model. nih.gov

The biological activity of quinazoline derivatives can be predicted by establishing a correlation with various molecular descriptors. These descriptors can be calculated from the optimized molecular structures of the compounds and can include electronic, steric, and hydrophobic parameters.

A QSAR study on a series of quinazoline analogues identified several molecular descriptors that were implicated in their anti-human neuroepithelioma activity. sdiarticle3.comsdiarticle3.com These descriptors included:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of a molecule.

Log P (Partition Coefficient): A measure of the hydrophobicity of a molecule.

Ovality: A measure of the shape of the molecule.

PSA (Polar Surface Area): Related to the molecule's ability to permeate cell membranes.

Molecular Weight: The mass of the molecule. sdiarticle3.com

The study found that descriptors such as Log P and ELUMO contributed negatively to the biological activity, suggesting that a decrease in these values could lead to an increase in the anticancer activity of the quinazoline derivatives. sdiarticle3.com The developed QSAR model was able to replicate the experimental IC50 values, indicating its predictive power. sdiarticle3.comsdiarticle3.com

Table 2: Key Molecular Descriptors in QSAR Models for Quinazoline Derivatives

| Molecular Descriptor | Influence on Biological Activity |

|---|---|

| EHOMO | Implicated in bioactivity |

| ELUMO | Negative correlation |

| Log P | Negative correlation |

| Ovality | Implicated in bioactivity |

| Polar Surface Area (PSA) | Implicated in bioactivity |

| Molecular Weight | Implicated in bioactivity |

Source: Theoretical Bio-Significance Evaluation of Quinazoline Analogues sdiarticle3.com

The ionization constant (pKa) is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Predicting pKa values computationally is therefore of great interest in drug discovery.

For quinazoline derivatives, quantum mechanical-based computational approaches have been utilized to predict their pKa values. researchgate.net One study demonstrated that the calculated atomic charge on the N1 atom of the quinazoline ring was the best descriptor to reproduce the experimental pKa values, showing a strong correlation with a high coefficient of determination (R² = 0.927). researchgate.net

Other quantum mechanical descriptors that showed strong correlations with experimental pKa values included:

Electron Affinity (A)

Electrophilicity Index (ω)

Chemical Potential (µ)

Global Softness (s)

Fukui Functions (Δf) researchgate.net

These computational protocols enable fast and accurate high-throughput prediction of pKa values for quinazoline derivatives, which can be effectively used in the generation of data for machine learning models aimed at pKa prediction. researchgate.net

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H-NMR spectrum of 6-Bromo-2-chloro-8-methoxyquinazoline, distinct signals are expected for the aromatic protons and the methoxy (B1213986) group protons. The protons on the quinazoline (B50416) ring system will appear as distinct signals in the aromatic region of the spectrum. Their chemical shifts and coupling patterns are dictated by their electronic environment, influenced by the bromo, chloro, and methoxy substituents. The three protons of the methoxy group (-OCH₃) would typically appear as a sharp singlet in the upfield region of the spectrum.

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would correspond to a distinct signal. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, bonded to a halogen, or part of a methoxy group). For instance, the carbon atom of the methoxy group would have a characteristic chemical shift, while the carbons directly attached to the electronegative bromine and chlorine atoms would be shifted accordingly.

Two-dimensional (2D) NMR experiments , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to make unambiguous assignments of the ¹H and ¹³C signals. These advanced techniques help establish connectivity between protons and carbons within the molecule, confirming the substitution pattern on the quinazoline core. researchgate.net

Table 1: Predicted ¹H-NMR and ¹³C-NMR Spectral Data for this compound (Note: These are predicted values based on general principles and data for related structures. Actual experimental values may vary.)

| Atom Type | Predicted ¹H-NMR Chemical Shift (δ, ppm) | Predicted ¹³C-NMR Chemical Shift (δ, ppm) |

| Aromatic C-H | 7.0 - 8.5 | 110 - 150 |

| Methoxy (-OCH₃) Protons | 3.8 - 4.2 | - |

| Methoxy (-OCH₃) Carbon | - | 55 - 65 |

| Aromatic C-Br | - | 115 - 125 |

| Aromatic C-Cl | - | 150 - 160 |

| Other Aromatic Carbons | - | 120 - 165 |

Mass Spectrometry (MS, ES/MS, LC/MS)

Mass Spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be a key identifier. Due to the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion peak would appear as a characteristic cluster of peaks, reflecting the natural abundance of these isotopes. This isotopic pattern is a definitive signature for compounds containing these halogens.

Techniques like Electrospray Ionization Mass Spectrometry (ES/MS) are often used for quinazoline derivatives. Further fragmentation of the molecular ion within the mass spectrometer can provide valuable structural information, helping to confirm the arrangement of the substituents on the quinazoline ring. When coupled with a separation technique like liquid chromatography (LC/MS), it allows for the analysis of complex mixtures and the confirmation of the molecular weight of the target compound. nih.gov

Table 2: Expected Molecular Ion Peaks in Mass Spectrometry for C₉H₆BrClN₂O

| Ion | Isotopic Combination | Calculated m/z | Relative Abundance |

| [M]⁺ | ¹²C₉¹H₆⁷⁹Br³⁵ClN₂¹⁶O | 271.94 | ~100% |

| [M+2]⁺ | ¹²C₉¹H₆⁸¹Br³⁵ClN₂¹⁶O | 273.94 | ~129% (due to ⁸¹Br and ³⁷Cl) |

| [M+4]⁺ | ¹²C₉¹H₆⁸¹Br³⁷ClN₂¹⁶O | 275.94 | ~32% |

Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include C=N stretching from the quinazoline ring, C-O stretching from the methoxy group, and C-Cl and C-Br stretching vibrations. Aromatic C-H and C=C stretching bands would also be prominent. The specific frequencies of these bands help to confirm the presence of the key functional moieties within the molecule's structure. nih.gov

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Quinazoline C=N | Stretch | 1610 - 1680 |

| Methoxy C-O | Stretch | 1000 - 1300 |

| Aryl-Cl | Stretch | 1000 - 1100 |

| Aryl-Br | Stretch | 500 - 600 |

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, as well as for assessing its purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. nih.gov For this compound, a spot of the sample is applied to a TLC plate coated with silica (B1680970) gel. The plate is then developed in a suitable solvent system (mobile phase). The compound's retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under a specific set of conditions and can be used for identification purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique for determining the purity of a compound. A solution of this compound is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the time it takes for the compound to pass through the column (the retention time) is measured by a detector. A pure compound will typically show a single sharp peak in the chromatogram. The area of this peak is proportional to the concentration of the compound, allowing for precise quantification of its purity.

X-Ray Crystallography for Solid-State Structure

Comprehensive searches of scientific literature and chemical databases did not yield specific X-ray crystallography data for this compound. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not publicly available at this time.

While research on related quinazoline derivatives often employs X-ray crystallography to elucidate their three-dimensional structures and intermolecular interactions, no published studies were found that specifically report the crystal structure of this compound.

Cyclic Voltammetry Studies

Cyclic voltammetry is a powerful technique for investigating the redox properties of molecules, and while it has been applied to various heterocyclic compounds, including some quinazoline analogs, the specific electrochemical profile of this compound remains uncharacterized in the scientific literature.

UV-Vis Spectroscopy and Photophysical Property Studies

There is a lack of specific experimental data from UV-Vis spectroscopy and other photophysical studies for this compound in the available scientific literature. As a result, information on its absorption maxima (λmax), molar absorptivity (ε), fluorescence properties, and quantum yields has not been documented.

Although the photophysical properties of various substituted quinazolines are an active area of research, with studies exploring their potential as fluorophores, no specific investigations detailing the UV-Vis absorption or emission spectra of this compound have been published.

Future Directions and Therapeutic Potential

Optimization of 6-Bromo-2-chloro-8-methoxyquinazoline as a Lead Compound

The optimization of "this compound" as a lead compound involves systematic modifications of its chemical structure to enhance its therapeutic properties, including potency, selectivity, and pharmacokinetic profile. Structure-activity relationship (SAR) studies are crucial in this process, guiding the rational design of new analogues. For the quinazoline (B50416) scaffold, substitutions at positions 2, 6, and 8 are known to be significant for modulating pharmacological activity. nih.gov

The presence of a bromine atom at the 6-position and a methoxy (B1213986) group at the 8-position on the quinazoline ring are key features that influence the compound's biological activity. Halogen substituents, such as bromine, can modulate the electronic properties of the molecule and potentially form halogen bonds with biological targets, thereby influencing binding affinity. wisdomlib.org SAR studies on 6-bromo quinazoline derivatives have shown that modifications at other positions can significantly alter their cytotoxic effects. For instance, the introduction of an aliphatic chain at the 2-position of a 6-bromo-quinazolin-4(3H)-one scaffold resulted in more potent cytotoxic activity against cancer cell lines compared to analogues with an aromatic chain at the same position. nih.govnih.gov